molecular formula C9H15NO B2761262 (5-Tert-butylfuran-2-yl)methanamine CAS No. 1240143-67-2

(5-Tert-butylfuran-2-yl)methanamine

Cat. No.: B2761262
CAS No.: 1240143-67-2
M. Wt: 153.225
InChI Key: ARQMYMVYJDUITE-UHFFFAOYSA-N
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Description

(5-Tert-butylfuran-2-yl)methanamine is an organic compound with the molecular formula C₉H₁₅NO It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a tert-butyl group at the 5-position and a methanamine group at the 2-position of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Tert-butylfuran-2-yl)methanamine typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the tert-butyl group: The tert-butyl group can be introduced via Friedel-Crafts alkylation, where furan is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amination: The final step involves the introduction of the methanamine group. This can be achieved through reductive amination, where the furan derivative is reacted with formaldehyde and ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(5-Tert-butylfuran-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.

    Reduction: Reduction reactions can modify the furan ring or the methanamine group, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of furan carboxylic acids, while reduction can produce furan alcohols or amines.

Scientific Research Applications

(5-Tert-butylfuran-2-yl)methanamine has several applications in scientific research, including:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.

    Biological Studies: Researchers investigate its biological activity and potential therapeutic applications.

Mechanism of Action

The mechanism of action of (5-Tert-butylfuran-2-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    (5-Phenylfuran-2-yl)methanamine: This compound has a phenyl group instead of a tert-butyl group and exhibits different chemical and biological properties.

    (5-Methylfuran-2-yl)methanamine: The presence of a methyl group instead of a tert-butyl group results in different reactivity and applications.

Uniqueness

(5-Tert-butylfuran-2-yl)methanamine is unique due to the presence of the bulky tert-butyl group, which influences its steric and electronic properties. This makes it distinct from other furan derivatives and can lead to unique reactivity and applications in various fields of research.

Properties

IUPAC Name

(5-tert-butylfuran-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-9(2,3)8-5-4-7(6-10)11-8/h4-5H,6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQMYMVYJDUITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(O1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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